D-erythro-alpha-D-galacto-Octopyranoside, methyl 6-amino-6,8-dideoxy-1-thio-

Description

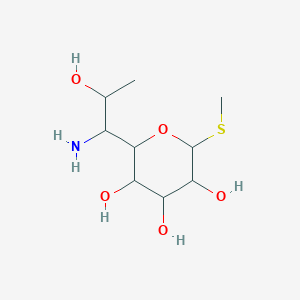

The compound D-erythro-alpha-D-galacto-Octopyranoside, methyl 6-amino-6,8-dideoxy-1-thio- (CAS: 154-21-2) is the carbohydrate moiety of the antibiotic lincomycin, originally isolated from Streptomyces lincolnensis . It consists of a 6-amino-6,8-dideoxy-1-thio sugar linked via a peptide bond to the non-proteinogenic amino acid propylhygric acid (trans-N-methyl-4-n-l-proline) . This structure is central to the lincosamide class of antibiotics, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . The compound’s molecular formula is C₁₈H₃₄N₂O₆S, with a molecular weight of 406.60 g/mol . Lincomycin and its derivatives are clinically significant for treating Gram-positive infections, though resistance mechanisms (e.g., methylation of rRNA) have been documented .

Properties

IUPAC Name |

2-(1-amino-2-hydroxypropyl)-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEIMWYSDWZKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-alpha-D-galacto-Octopyranoside, methyl 6-amino-6,8-dideoxy-1-thio- typically begins with D-galactose. The process involves several steps, including protection of hydroxyl groups, introduction of the amino group, and formation of the thiomethyl group. One common method involves the use of 1,2:3,4-di-O-isopropylidene-alpha-D-galacto-hexodialdopyranose as an intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Acylation at the 6-Amino Group

-

Reaction : The 6-amino group undergoes acylation with substituted pyrrolidinecarboxamido groups. For example, reaction with trans-1-methyl-4-propyl-L-2-pyrrolidinecarboxylic acid forms derivatives like methyl 6,8-dideoxy-6-(trans-1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-α-D-galacto-octopyranoside .

-

Conditions : Acylation is typically performed in anhydrous solvents (e.g., dichloromethane) with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Thioglycoside Formation

-

Reaction : The 1-thio group participates in nucleophilic substitution reactions with alkyl halides (e.g., methyl or ethyl iodide) to form thioglycosides.

-

Example : Reaction with methyl iodide yields methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside .

Oxidation of the 7-Hydroxy Group

-

Reaction : The 7-hydroxy group is oxidized to a 7-oxo intermediate using chromic oxide (CrO₃) in acetone under acidic conditions.

-

Product : Forms 7-oxo-3,4-O-isopropylidenelincomycin , a key intermediate for stereochemical inversion .

-

Equation :

Reduction of 7-Oxo Derivatives

-

Reaction : Sodium borohydride (NaBH₄) reduces the 7-oxo group to produce epimeric 7-hydroxy derivatives.

-

Outcome : Converts the D-erythro configuration to the L-threo configuration, as seen in 7-epilincomycin .

Protection of Hydroxyl Groups

-

Reaction : The 3,4-diol groups form acetonides (isopropylidene derivatives) using acetone and p-toluenesulfonic acid (PTSA).

-

Purpose : Protects hydroxyl groups during subsequent reactions (e.g., oxidation or acylation) .

N-Alkylation

-

Reaction : The 6-amino group reacts with alkyl halides (e.g., ethyl bromide) to produce N-alkylated analogs.

-

Example : Ethylation yields ethyl 6,8-dideoxy-6-(trans-4-ethyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-α-D-galacto-octopyranoside .

Acid-Catalyzed Hydrolysis

-

Reaction : Hydrolysis of isopropylidene-protected derivatives (e.g., 3,4-O-isopropylidenelincomycin) in aqueous HCl regenerates free hydroxyl groups.

Condensation with Aldehydes

Scientific Research Applications

Antibiotic Activity

- Mechanism of Action : The compound functions as an antibiotic by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and ultimately halting bacterial growth.

- Clinical Use : It is primarily utilized in treating infections caused by Gram-positive bacteria, including staphylococci and streptococci.

Case Study: Lincomycin Derivatives

A study published in the Journal of the Chemical Society highlighted the synthesis of methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-alpha-D-galacto-octopyranoside as part of a total chemical synthesis of lincomycin. This research underscores its role in developing new antibiotics with enhanced efficacy against resistant bacterial strains .

Glycosylation Reactions

This compound serves as a glycosyl donor in synthetic organic chemistry. Its ability to participate in glycosylation reactions is crucial for synthesizing complex carbohydrates and glycoproteins.

| Reaction Type | Description |

|---|---|

| Glycosylation | Used to synthesize oligosaccharides and glycosylated compounds. |

| Synthesis of Antibiotics | Acts as a building block for creating novel antibiotics targeting resistant bacteria. |

Biochemical Studies

Research has employed this compound to study enzyme-substrate interactions, particularly in glycosyltransferases. Understanding these interactions can lead to advancements in drug design and development.

Mechanism of Action

The mechanism of action of D-erythro-alpha-D-galacto-Octopyranoside, methyl 6-amino-6,8-dideoxy-1-thio- involves its incorporation into larger molecules, such as antibiotics. In the case of lincomycin, the compound forms part of the structure that interacts with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects . The molecular targets include the 23S rRNA of the bacterial ribosome .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Natural Lincosamides

- Lincomycin A: The parent compound includes the target sugar moiety. Variations in natural lincosamides arise from modifications to the amino acid or sugar: Celesticetins: Replace propylhygric acid with N-demethylcelesticetin or desalicetin, altering side-chain substituents (e.g., hydroxylation or methylation) . Lincomycin B: Differs in methylation patterns on the sugar or amino acid, reducing antibacterial activity compared to lincomycin A .

- Desalicetin: Features a simplified amino acid structure lacking the propyl group, which diminishes ribosomal binding affinity .

Functional and Toxicity Comparisons

Antibacterial Spectrum :

- Clindamycin: Similar low acute toxicity but higher association with Clostridioides difficile colitis due to broader microbiota disruption .

Key Research Findings

- Synthesis Challenges: The isomerization step during chemical synthesis of the 6-amino-6,8-dideoxy sugar is critical for bioactivity; improper stereochemistry reduces ribosomal binding .

- Resistance Mechanisms : Methylation of the 23S rRNA (erm genes) confers resistance to lincosamides, though clindamycin retains partial activity against some resistant strains .

- Derivative Optimization : Chlorination (clindamycin) and 7-O-methylation improve stability against bacterial phosphorylases, extending therapeutic utility .

Biological Activity

D-erythro-alpha-D-galacto-octopyranoside, methyl 6-amino-6,8-dideoxy-1-thio- (commonly referred to as methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-alpha-D-galacto-octopyranoside) is a compound that plays a significant role in various biological activities, particularly in relation to its structural components derived from lincomycin. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C9H19NO5S

- Molecular Weight : 253.31 g/mol

- CAS Number : 14810-93-6

- SMILES Notation : OC1C(OC(C(C(C)O)N)C(C1O)O)SC

The structure consists of a carbohydrate moiety linked with an amino group and a sulfur atom, which contributes to its biological properties.

Methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-alpha-D-galacto-octopyranoside exhibits several biological activities primarily through the following mechanisms:

- Antibiotic Properties : As a derivative of lincomycin, this compound possesses antibacterial properties by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation.

- Glycolytic Inhibition : Research indicates that analogs of this compound can inhibit glycolysis in cancer cells. For instance, derivatives have shown potential in targeting hexokinase activity, which is crucial for cancer cell metabolism .

- Cellular Uptake and Stability : Modifications in the molecular structure enhance cellular uptake and stability, allowing for prolonged therapeutic effects at lower doses .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-alpha-D-galacto-octopyranoside:

- Antibacterial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 0.5 µg/mL.

- Cancer Research : A study focusing on glioblastoma multiforme (GBM) showed that derivatives of this compound could inhibit glycolysis more effectively than traditional agents like 2-deoxy-D-glucose (2-DG). The IC50 values indicated enhanced cytotoxicity under hypoxic conditions typical of tumor microenvironments .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles revealed that modifications in the compound's structure lead to improved absorption and bioavailability compared to its precursors .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO5S |

| Molecular Weight | 253.31 g/mol |

| CAS Number | 14810-93-6 |

| Antibacterial MIC | 0.5 µg/mL |

| IC50 in GBM Cells | Varies (lower than 2-DG) |

Q & A

Q. How is the chemical structure of methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside confirmed experimentally?

Answer: The structure is validated using a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR (e.g., , , COSY, HSQC) confirm stereochemistry and connectivity. For example, NMR in deuterated solvents (CDCl or DO) resolves signals for the 6-amino and 1-thio groups, while NMR identifies the deoxy positions .

- X-ray Crystallography: Resolves absolute configuration and ring conformation, particularly for the α-D-galacto-octopyranoside backbone .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (CHNOS) and molecular weight (406.60 g/mol) .

Q. What experimental models are used to evaluate the acute toxicity of this compound?

Answer: Acute toxicity is assessed in rodent models (rats, mice) via multiple routes (oral, intraperitoneal, subcutaneous). Key parameters include:

| Route | Species | LD | Observed Effects | Reference |

|---|---|---|---|---|

| Oral | Rat | 1 g/kg | Lethal dose (no specific toxic effects) | |

| Intraperitoneal | Mouse | 1 g/kg | Convulsions, CNS recordings | |

| Subcutaneous | Rat | 9.778 g/kg | Lethal dose |

- Methodology: Dose-response curves are generated using OECD guidelines. Behavioral observations (e.g., seizures) and histopathology (e.g., brain tissue analysis) are prioritized .

Advanced Research Questions

Q. How can contradictions in reported LD50_{50}50 values across studies be resolved?

Answer: Discrepancies arise from differences in experimental design:

- Species-Specific Metabolism: Mice show higher tolerance (e.g., oral LD = 13.9 g/kg) than rats (1 g/kg) due to variations in cytochrome P450 activity .

- Route-Dependent Bioavailability: Intraperitoneal administration bypasses first-pass metabolism, leading to lower LD values (e.g., 1.9 g/kg in rats vs. 1 g/kg orally) .

- Statistical Rigor: Use standardized protocols (e.g., OECD Test No. 423) and larger sample sizes to minimize variability. Meta-analyses of historical data (e.g., from Antibiotics and Chemotherapy) can identify outliers .

Q. What role does isomerization play in the biosynthesis of this compound’s carbohydrate moiety?

Answer: The isomerization step is critical for configuring the D-erythro-α-D-galacto-octopyranoside backbone:

- Enzymatic Isomerization: The lmbN gene in Streptomyces lincolnensis encodes an isomerase (LmbN) that converts intermediates during lincomycin biosynthesis. Knockout studies show disrupted sugar moiety formation .

- Chemical Synthesis Challenges: Synthetic routes require stereoselective catalysts (e.g., chiral auxiliaries) to replicate the natural isomerization process. For example, epimerization at C6 (amino group) is achieved via Mitsunobu reactions .

Q. How can reverse-phase HPLC be optimized for quantifying this compound in complex matrices?

Answer: Method optimization involves:

- Column Selection: C18 columns (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 25:75 v/v) achieve baseline separation .

- Detection: UV detection at 210 nm maximizes sensitivity for the thioglycoside bond.

- Validation Parameters:

- Comparison to GC: HPLC avoids derivatization steps required for GC analysis, reducing preparation time .

Q. What strategies address discrepancies in antimicrobial activity data between in vitro and in vivo models?

Answer:

- Bioavailability Adjustments: In vivo models account for protein binding and tissue distribution, which reduce effective concentrations. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MIC values with in vivo efficacy .

- Infection Model Selection: Murine thigh infection models better replicate human pharmacokinetics than standard broth dilution assays .

- Metabolite Interference: HPLC-MS identifies degradation products (e.g., hydrolyzed thioglycosides) that may alter activity .

Q. Table 1. Key Acute Toxicity Data

| Species | Route | LD (mg/kg) | Toxic Effects | Source |

|---|---|---|---|---|

| Rat | Oral | 1000 | Lethal dose | |

| Mouse | Intraperitoneal | 1000 | Convulsions | |

| Rabbit | Intramuscular | 0.2 | Lethal dose |

Q. Table 2. Analytical Method Comparison

| Method | Sensitivity (LOD) | Preparation Time | Key Advantage | Reference |

|---|---|---|---|---|

| HPLC-UV | 0.5 µg/mL | 30 min | No derivatization | |

| GC-FID | 1.2 µg/mL | 2 hr | High resolution | |

| LC-MS | 0.1 µg/mL | 45 min | Metabolite identification |

Q. Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.